molecular formula C14H12ClN3O B8762562 5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one CAS No. 197584-45-5

5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one

Cat. No.: B8762562
CAS No.: 197584-45-5
M. Wt: 273.72 g/mol
InChI Key: BNYAQKOCSLZMMN-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family This compound is characterized by the presence of an amino group at the 5th position, a 4-chloro-benzyl group at the 1st position, and a carbonyl group at the 3rd position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the 4-Chloro-benzyl Group: The 4-chloro-benzyl group can be introduced via nucleophilic substitution reactions using 4-chloro-benzyl halides.

    Amination: The amino group at the 5th position can be introduced through amination reactions using suitable amine sources.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of 5-amino-1-(4-chloro-benzyl)-1,2-dihydro-indazol-3-ol.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of advanced polymers and coatings with enhanced durability and performance.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active sites, thereby blocking substrate access. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide
  • 1-(4-Chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole

Uniqueness

5-Amino-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Unlike similar compounds, it exhibits a unique combination of electronic effects from the chloro and amino groups, enhancing its reactivity and interaction with biological targets.

Properties

CAS No.

197584-45-5

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C14H12ClN3O/c15-10-3-1-9(2-4-10)8-18-13-6-5-11(16)7-12(13)14(19)17-18/h1-7H,8,16H2,(H,17,19)

InChI Key

BNYAQKOCSLZMMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C(=O)N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-(4-chloro-benzyl)-5-nitro-1,2-dihydro-indazol-3-one (0.45 g) was added HCl (37% aq.) solution (5 mL) followed by SnCl2.dihydrate (1.9 g). The mixture was heated to 85° C. for one hour. The reaction was then neutralized with sodium bicarbonate solution, filtered, and the filtrate extracted with EtOAc. The combined organic phases were washed with brine, dried over sodium sulfate, filtered and reduced in vacuo. Flash column chromatography of the residue over silica gel eluting with methylene chloride/methanol afforded the desired 5-amino-1-(4-chloro-benzyl)-1,2-dihydro-indazol-3-one (0.31 g) as a dark brown solid. MS (ESI+): 274.4 [M+H]+).
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0.45 g
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dihydrate
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